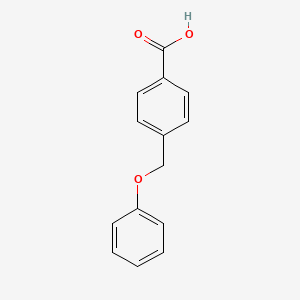

4-(Phenoxymethyl)benzoic acid

Overview

Description

4-(Phenoxymethyl)benzoic acid is an organic compound with the molecular formula C14H12O3. It is characterized by a benzene ring substituted with a phenoxymethyl group at the para position relative to the carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Biochemical Pathways

The biosynthesis of phenolic compounds, such as 4-(Phenoxymethyl)benzoic acid, involves the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide range of compounds, including hydroxybenzoic acids, hydroxycinnamic acids, and their derivatives. The compound may affect these pathways, leading to changes in the production of other metabolites.

Result of Action

Some studies suggest that benzoic acid derivatives can have antimicrobial properties . This suggests that this compound could potentially inhibit the growth of certain microorganisms.

Action Environment

The action of this compound can be influenced by various environmental factors . These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target organism or cell. These factors can affect the stability of the compound, its ability to reach its targets, and its overall efficacy.

Biochemical Analysis

Biochemical Properties

4-(Phenoxymethyl)benzoic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. By binding to this enzyme, this compound inhibits its activity, leading to the disruption of bacterial cell division and protein synthesis . This interaction highlights its potential as an antibacterial agent, particularly against drug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant In bacterial cells, it inhibits DNA gyrase, leading to cell deathPreliminary studies suggest that this compound may influence the expression of genes involved in oxidative stress response and apoptosis

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase by binding to the enzyme’s active site. This binding prevents the enzyme from catalyzing the supercoiling of DNA, which is essential for bacterial replication and transcription . Additionally, this compound may interact with other proteins and enzymes, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antibacterial activity without causing significant toxicity. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its degradation and excretion. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes facilitate the compound’s elimination from the body and influence its overall bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and reach its target sites is crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with DNA and other nuclear proteins . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its overall efficacy and biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenoxymethyl)benzoic acid typically involves the reaction of phenol with p-chlorobenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures, around 150°C, to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis may involve the use of oxidizing agents like sodium hypochlorite under catalytic conditions with polyethylene glycol (PEG)-400 to convert 4-phenoxyacetophenone to 4-phenoxybenzoic acid .

Chemical Reactions Analysis

Types of Reactions: 4-(Phenoxymethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite is commonly used as an oxidizing agent.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as sodium hydroxide (NaOH) are used for nucleophilic substitution reactions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(Phenoxymethyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

- 4-Phenoxybenzoic acid

- 4-Methoxybenzoic acid

- 4-Bromomethylbenzoic acid

Comparison: 4-(Phenoxymethyl)benzoic acid is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and physical properties. Compared to 4-Phenoxybenzoic acid, it has an additional methylene bridge, which can influence its reactivity and solubility. 4-Methoxybenzoic acid, on the other hand, has a methoxy group instead of a phenoxymethyl group, leading to different electronic effects on the benzene ring .

Properties

IUPAC Name |

4-(phenoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBUVHSYBRTCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31719-76-3 | |

| Record name | 4-(Phenoxymethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31719-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)

![4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1348944.png)

![{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B1348948.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348953.png)